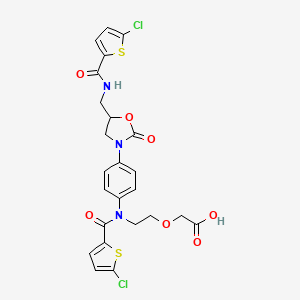![molecular formula C9H7N3O B580653 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-32-7](/img/structure/B580653.png)
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a derivative of this class.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile are not detailed in the search results.Scientific Research Applications
Pharmacological Applications
Field
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines are known for their wide range of pharmacological applications. They have been developed due to their applications in pharmacological science .
Methods of Application
These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their pharmacological effects .
Results
They are known for their anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic activities among others .
Fluorescent Biomarkers
Field
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines exhibit fluorescent properties, making them useful as biomarkers in biological research .
Methods of Application
These compounds can be synthesized and then incorporated into biological systems. Their fluorescence can then be detected using standard fluorescence microscopy techniques .
Results
A derivative of imidazo[1,2-a]pyridine was used as a biomarker of hypoxic tumor cells .
Anti-Cancer Applications
Field
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines have shown significant potential in the treatment of cancer .
Methods of Application
These compounds are synthesized and then tested in vitro or in vivo for their anti-cancer effects .
Results
Several imidazo[1,2-a]pyridines and pyrimidines have shown promising results in preclinical studies, demonstrating anti-cancer activity .
Antiviral Applications
Field
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines have been studied for their antiviral properties .
Methods of Application
These compounds are synthesized and then tested against various viruses in vitro .
Results
Some imidazo[1,2-a]pyridines and pyrimidines have shown promising antiviral activity in preclinical studies .
Anti-Inflammatory Applications
Field
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines have been studied for their anti-inflammatory properties .
Methods of Application
These compounds are synthesized and then tested for their ability to modulate inflammatory responses in vitro or in vivo .
Results
Some imidazo[1,2-a]pyridines and pyrimidines have demonstrated anti-inflammatory activity in preclinical studies .
Anti-Tuberculosis Applications
Field
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines have been studied for their potential as anti-tuberculosis agents .
Methods of Application
These compounds are synthesized and then tested against Mycobacterium tuberculosis in vitro .
Results
Some imidazo[1,2-a]pyridines and pyrimidines have shown promising anti-tuberculosis activity in preclinical studies .
Fluorescent Biomarkers
Application Summary
Imidazo[1,2-a]pyridines and pyrimidines, including 3-hydroxymethyl derivatives, exhibit fluorescent properties, making them useful as biomarkers in biological research .
Results
A series of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines were synthesized and evaluated in relation to fluorescence emission. It was found that in most cases the hydroxymethyl moiety did act as an enhancer of the fluorescence intensity .
Therapeutic Potential
Application Summary
Imidazole containing compounds, including imidazo[1,2-a]pyridines and pyrimidines, show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
Methods of Application
These compounds are synthesized and then tested for their therapeutic potential in various in vitro and in vivo models .
Results
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOJXAUQXPGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208879 | |
| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
CAS RN |
1313726-32-7 | |
| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)




![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)


![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)


![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)